

2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPS): A Technical Guide

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Compound of Interest

2-Hydroxy-4morpholinepropanesulphonic acid

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This technical guide provides an in-depth overview of the core physical properties of 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPS), a zwitterionic buffer widely utilized in biological and biochemical research. This document details the quantitative physical characteristics of MOPS, outlines the experimental protocols for their determination, and presents a typical experimental workflow utilizing a MOPS buffer system.

Core Physical Properties of MOPS

MOPS, with the chemical formula C₇H₁₅NO₄S, is valued for its chemical stability and its effective buffering capacity near physiological pH.[1][2] It is a white crystalline powder that is highly soluble in water.[1][3] The key physical and chemical properties of MOPS are summarized in the table below.



Property	Value	Units
Molecular Weight	209.26	g/mol
pKa at 20°C	7.2	-
pKa at 25°C	7.14 - 7.20	-
Effective Buffering pH Range	6.5 - 7.9	-
ΔρΚα/ΔΤ	-0.013 to -0.015	°C ⁻¹
Water Solubility at 20°C	1000	g/L
Appearance	White Crystalline Powder	-
Melting Point	277 - 282	°C

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of buffering agents is crucial for their effective application. The following sections detail the standard experimental methodologies used to ascertain the key physical properties of MOPS.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and widely used method for determining the pKa of weak acids and bases, including zwitterionic buffers like MOPS.[1][4]

Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the substance being analyzed (MOPS). The pH of the solution is monitored continuously using a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve, where half of the acid has been neutralized.[1][4]

Detailed Methodology:

 Preparation of MOPS Solution: A precise mass of high-purity MOPS is dissolved in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).



- Calibration of pH Meter: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pKa of MOPS (e.g., pH 4.0 and 10.0).
- Titration Setup: The MOPS solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: The recorded pH values are plotted against the volume of NaOH added. The
 first derivative of this curve is then plotted to accurately determine the equivalence point. The
 pKa is the pH value at which half of the volume of NaOH required to reach the equivalence
 point has been added.

Determination of the Temperature Dependence of pKa $(\Delta pKa/\Delta T)$

The pKa of many buffers, including MOPS, is temperature-dependent.[4] This change is expressed as $\Delta pKa/\Delta T$.

Principle: This value is determined by measuring the pKa of the buffer at several different temperatures. The slope of the line obtained by plotting pKa versus temperature gives the $\Delta pKa/\Delta T$ value. Calorimetry can also be used to determine the enthalpy of dissociation (ΔH°), from which the temperature dependence of pKa can be calculated using the van't Hoff equation.

Detailed Methodology:

- Potentiometric Titration at Various Temperatures: The potentiometric titration protocol described above is repeated at a series of controlled temperatures (e.g., 5°C, 15°C, 25°C, 37°C, and 50°C).
- Data Analysis: The pKa is determined for each temperature.



 Calculation of ΔpKa/ΔT: The pKa values are plotted against their corresponding temperatures in Kelvin. A linear regression is performed on the data points. The slope of the resulting line represents the ΔpKa/ΔT.

Determination of Water Solubility

Principle: The equilibrium solubility of a compound in a solvent is determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute.

Detailed Methodology:

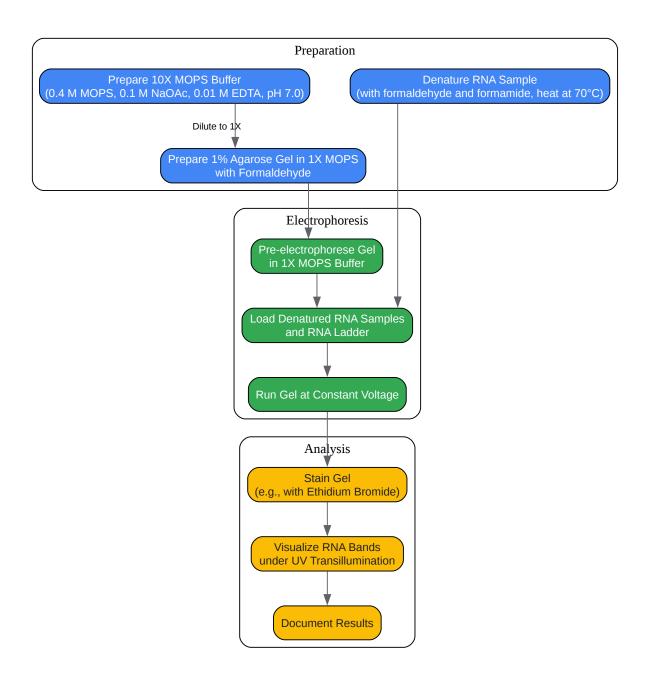
- Preparation of Saturated Solution: An excess amount of MOPS powder is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
- Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid MOPS from the saturated solution.
- Concentration Measurement: The concentration of MOPS in the clear, saturated solution is determined. This can be done by gravimetric analysis (evaporating a known volume of the solution to dryness and weighing the residue) or by a suitable analytical technique such as HPLC or titration.

Application of MOPS in RNA Gel Electrophoresis

MOPS buffer is frequently used as a running buffer for denaturing agarose gel electrophoresis of RNA, as it provides a stable pH environment necessary for maintaining RNA integrity and achieving good separation.[3][5][6][7]

Below is a diagram illustrating the typical workflow for RNA gel electrophoresis using a MOPS-based buffer system.





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Caption: Workflow for RNA Gel Electrophoresis using MOPS Buffer.



Conclusion

2-Hydroxy-4-morpholinepropanesulfonic acid is a versatile and reliable zwitterionic buffer with well-characterized physical properties that make it suitable for a wide range of applications in life sciences research. Its pKa near neutral pH, high water solubility, and chemical stability are key attributes that contribute to its widespread use. A thorough understanding of its properties and the methodologies for their determination is essential for the design and execution of robust and reproducible experiments.

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